molecular formula C26H26N4O3S B14999392 3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14999392
M. Wt: 474.6 g/mol
InChI Key: YFZTUBALDLEGKT-UHFFFAOYSA-N
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Description

3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a thienopyrimidine core

Preparation Methods

The synthesis of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The piperazine moiety is known to modulate pharmacokinetic properties, enhancing the compound’s ability to interact with biological targets . The thienopyrimidine core may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-(4-{2-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}PHENYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

3-[4-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]phenyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H26N4O3S/c1-17-3-4-18(2)22(15-17)28-10-12-29(13-11-28)23(31)16-19-5-7-20(8-6-19)30-25(32)24-21(9-14-34-24)27-26(30)33/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,33)

InChI Key

YFZTUBALDLEGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)N4C(=O)C5=C(C=CS5)NC4=O

Origin of Product

United States

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